Cas no 1181347-23-8 (Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- )

Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl-  structure
1181347-23-8 structure
Product name:Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl-
CAS No:1181347-23-8
MF:C10H12N2O2S
Molecular Weight:224.279480934143
CID:5250622

Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- 化学的及び物理的性質

名前と識別子

    • 3-Ethyl-2-methylimidazo[2,1-b]thiazole-6-acetic acid (ACI)
    • Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl-
    • インチ: 1S/C10H12N2O2S/c1-3-8-6(2)15-10-11-7(4-9(13)14)5-12(8)10/h5H,3-4H2,1-2H3,(H,13,14)
    • InChIKey: UMEPSUDMSYGAAU-UHFFFAOYSA-N
    • SMILES: O=C(CC1=CN2C(SC(C)=C2CC)=N1)O

Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-382782-10.0g
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID
1181347-23-8
10.0g
$3687.0 2023-03-02
Enamine
EN300-382782-1.0g
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID
1181347-23-8
1.0g
$1117.0 2023-03-02
Enamine
EN300-382782-5.0g
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID
1181347-23-8
5.0g
$2933.0 2023-03-02
Enamine
EN300-382782-2.5g
2-(3-ETHYL-2-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL)ACETIC ACID
1181347-23-8
2.5g
$2316.0 2023-03-02

Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- 関連文献

Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- に関する追加情報

Research Brief on Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- (CAS: 1181347-23-8): Recent Advances and Applications

Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- (CAS: 1181347-23-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

One of the most notable advancements in the study of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- is its application in the design of novel small-molecule inhibitors targeting specific enzymes and signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study highlighted the compound's ability to selectively target CDK4/6, making it a promising candidate for the treatment of certain types of cancer, including breast cancer and glioblastoma.

In addition to its anticancer properties, recent research has also investigated the anti-inflammatory potential of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl-. A study conducted by researchers at the University of Cambridge revealed that this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs with reduced side effects compared to existing therapies.

The synthesis of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- has also seen significant improvements in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route for this compound, utilizing green chemistry principles to minimize environmental impact. The optimized protocol not only increased the yield and purity of the product but also reduced the reliance on hazardous reagents, making it more suitable for industrial-scale production.

Despite these promising developments, challenges remain in the clinical translation of Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- and its derivatives. Pharmacokinetic studies have indicated that further modifications may be necessary to improve bioavailability and reduce off-target effects. Ongoing research is focused on structural optimization and the development of prodrug strategies to enhance the compound's therapeutic potential. Collaborative efforts between academia and industry are expected to accelerate the progression of these molecules into preclinical and clinical trials.

In conclusion, Imidazo[2,1-b]thiazole-6-acetic acid, 3-ethyl-2-methyl- (CAS: 1181347-23-8) represents a versatile scaffold with broad applications in drug discovery and development. Recent studies have underscored its potential as a therapeutic agent for cancer and inflammatory diseases, while advancements in synthesis have improved its accessibility for further research. As the understanding of its mechanism of action deepens, this compound is poised to play a pivotal role in the next generation of targeted therapies.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd